4-N-PROPYLOXYBIPHENYL
Description
4-N-Propyloxybiphenyl is an organic compound with the molecular formula C15H16O. It is a biphenyl derivative where a propoxy group is attached to the para position of one of the phenyl rings. This compound is known for its applications in various fields, including materials science and organic synthesis.
Properties
CAS No. |
6734-90-3 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-phenyl-4-propoxybenzene |
InChI |
InChI=1S/C15H16O/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
XZPRKBDNMQXKJB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Other CAS No. |
6734-90-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-N-Propyloxybiphenyl can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-N-Propyloxybiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Biphenyl carboxylic acids
Reduction: Biphenyl alcohols
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4-N-Propyloxybiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-N-Propyloxybiphenyl exerts its effects depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with specific molecular targets, influencing pathways related to its chemical structure .
Comparison with Similar Compounds
Similar Compounds
- 4-N-Butyloxybiphenyl
- 4-N-Pentyloxybiphenyl
- 4-N-Hexyloxybiphenyl
Uniqueness
4-N-Propyloxybiphenyl is unique due to its specific propoxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in applications requiring precise molecular characteristics .
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